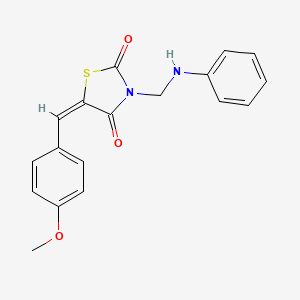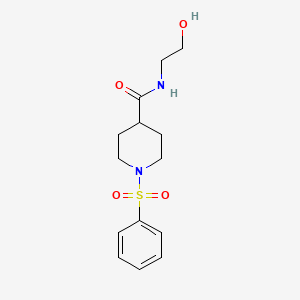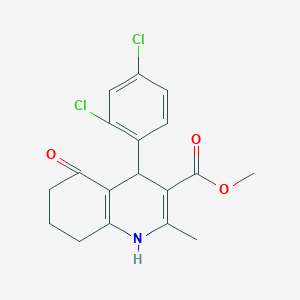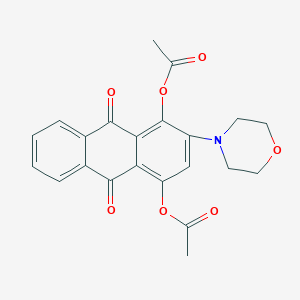
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as Thioflavin T, is a fluorescent dye used in scientific research for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes.
作用機序
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T binds specifically to amyloid fibrils, causing them to emit a fluorescent signal when exposed to light. This property allows researchers to easily detect and quantify the presence of amyloid fibrils in biological samples.
Biochemical and physiological effects:
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T is a relatively safe compound and does not have any known biochemical or physiological effects on the body. It is primarily used as a research tool and is not intended for therapeutic use.
実験室実験の利点と制限
One of the main advantages of 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T is its high sensitivity and specificity for amyloid fibrils. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are some limitations to its use. For example, 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T can only detect fibrils that have already formed and cannot be used to monitor the early stages of fibril formation. Additionally, it may not be suitable for all types of amyloid fibrils and may require optimization for specific applications.
将来の方向性
There are many potential future directions for the use of 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T in scientific research. One area of interest is the development of new imaging techniques that can improve the sensitivity and specificity of amyloid fibril detection. Another area of interest is the use of 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T in the development of new therapies for amyloid-related diseases. Finally, there is ongoing research into the mechanisms of amyloid fibril formation and the role that 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T can play in understanding these processes.
合成法
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T can be synthesized using a multi-step process involving the reaction of aniline with 4-methoxybenzaldehyde, followed by the reaction of the resulting compound with thioflavin S. The final product is then purified using column chromatography.
科学的研究の応用
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T is widely used in scientific research for the detection and quantification of amyloid fibrils. It is particularly useful in the study of Alzheimer's disease, where the accumulation of amyloid beta plaques in the brain is a hallmark of the disease. 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T can be used to visualize these plaques in brain tissue samples, allowing researchers to study the progression of the disease and test potential treatments.
特性
IUPAC Name |
(5E)-3-(anilinomethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-15-9-7-13(8-10-15)11-16-17(21)20(18(22)24-16)12-19-14-5-3-2-4-6-14/h2-11,19H,12H2,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKVVGVPCRFJOT-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(anilinomethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5118122.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5118126.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5118143.png)

![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[2-(methylthio)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5118163.png)

![methyl 4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5118175.png)



![{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B5118187.png)
![2-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}methyl)benzonitrile](/img/structure/B5118194.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5118196.png)